molecular formula C₂₃H₁₉ClF₃NO₃ B1142729 (1R)-trans-Lambda-Cyhalothrin CAS No. 76703-67-8

(1R)-trans-Lambda-Cyhalothrin

Cat. No.: B1142729
CAS No.: 76703-67-8
M. Wt: 449.85
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Description

Contextualizing (1R)-trans-Lambda-Cyhalothrin within Pyrethroid Chemistry and Research Evolution

Pyrethroids are a class of synthetic insecticides that mimic the structure and insecticidal properties of natural pyrethrins (B594832), which are derived from chrysanthemum flowers. wikipedia.org The evolution of pyrethroid chemistry has been driven by the need for compounds with greater photostability and a longer duration of action than their natural counterparts, making them suitable for agricultural use. wikipedia.orgnih.gov

Lambda-cyhalothrin (B1674341) is a highly active, broad-spectrum pyrethroid insecticide developed in the 1980s. plantgrowthhormones.com It is an alpha-cyano (Type II) pyrethroid, a classification that denotes the presence of a cyano group at the alpha-carbon of the 3-phenoxybenzyl alcohol moiety, which enhances its insecticidal potency. inchem.org Lambda-cyhalothrin itself is a racemic mixture of two of the four isomers of cyhalothrin (B162358). orst.edu The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. inchem.org

Stereochemical Significance and Isomeric Purity in Active Pharmaceutical and Agrochemical Compounds

Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. michberk.com In the context of agrochemicals, the specific three-dimensional structure of a molecule is often critical for its biological activity. michberk.com Typically, only one or a subset of the possible stereoisomers of a chiral pesticide is responsible for the desired effect. researchgate.net The other isomers may be less active or even inactive. michberk.com

The insecticidal activity of cyhalothrin is primarily attributed to the (1R) absolute stereochemistry. wikipedia.org Lambda-cyhalothrin is a mixture of the (1R, 3R, αS) and (1S, 3S, αR) isomers. michberk.com The focus on specific, highly active isomers like this compound is driven by the desire to maximize efficacy while minimizing the application of non-target compounds into the environment. researchgate.net This approach, known as enantioselective formulation, aims to improve the efficiency and reduce the potential environmental impact of pesticides. michberk.com

Historical Trajectories and Contemporary Research Paradigms for this compound

The development of lambda-cyhalothrin in 1984 represented a significant advancement in pyrethroid technology, offering higher insecticidal activity at lower application rates compared to its predecessor, cyhalothrin. plantgrowthhormones.com This was achieved by removing a pair of less active isomers. plantgrowthhormones.com

Contemporary research continues to explore the nuances of pyrethroid stereochemistry. Modern analytical techniques, such as enantioselective chromatography, allow for the separation and study of individual isomers. eurl-pesticides.eu Current research paradigms focus on:

Enantioselective Synthesis: Developing synthetic methods to produce the most active isomers, like this compound, with high purity. google.com

Metabolic and Environmental Fate: Understanding how individual isomers are metabolized by target and non-target organisms and how they behave in the environment. science.gov

Resistance Management: Investigating the role of specific isomers in the development of insecticide resistance in pest populations. nih.gov

Table 1: Key Properties of Lambda-Cyhalothrin

PropertyValueSource
Molecular FormulaC₂₃H₁₉ClF₃NO₃ fao.org
Molecular Mass449.9 g/mol fao.org
Water Solubility5 x 10⁻³ mg/L orst.edu
Vapor Pressure1.5 x 10⁻⁹ mm Hg at 20°C orst.edu
AppearanceColorless to beige solid orst.edu

Table 2: Isomeric Composition of Cyhalothrin and Lambda-Cyhalothrin

CompoundIsomeric CompositionSource
CyhalothrinA mixture of 4 isomers. plantgrowthhormones.com plantgrowthhormones.comorst.edu
Lambda-CyhalothrinA racemic mixture of 2 of the most active isomers of cyhalothrin. orst.edutga.gov.au orst.edutga.gov.au
Gamma-Cyhalothrin (B44037)Consists of only the most insecticidally active isomer of cyhalothrin. eurl-pesticides.eu eurl-pesticides.eu

Properties

CAS No.

76703-67-8

Molecular Formula

C₂₃H₁₉ClF₃NO₃

Molecular Weight

449.85

Synonyms

(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-cyclopropanecarboxylic Acid (R)-cyano(3-phenoxyphenyl)methyl Ester;  [1R-[1α(R*),3β(Z)]]-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(3-phen

Origin of Product

United States

Stereoselective Synthesis and Advanced Structural Elucidation of 1r Trans Lambda Cyhalothrin

Methodologies for Stereoselective Synthesis of (1R)-trans-Lambda-Cyhalothrin

The efficient synthesis of pyrethroids relies heavily on strategies that can selectively produce the desired stereoisomer. nih.gov The primary approach involves the esterification of a stereochemically pure cyclopropanecarboxylic acid with a specific alcohol moiety. nih.gov Achieving the enantiomerically pure (1R)-trans configuration of the acid component is a critical step, and various synthetic strategies have been developed to this end.

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiomerically pure compounds, which is crucial for industries like agrochemicals. numberanalytics.com This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product with high enantiomeric excess (ee). numberanalytics.comebrary.net

In pyrethroid synthesis, asymmetric catalysis is particularly vital for establishing the stereocenters on the cyclopropane (B1198618) ring. A notable example is the use of asymmetric cyclopropanation reactions. Research has demonstrated the use of catalysts like the Aratani catalyst for this purpose. nih.gov Another significant advancement involves the asymmetric Mukaiyama aldol (B89426) addition, where catalysts such as Ti(OiPr)4/(S)-BINOL have been used to produce key intermediates with very high enantiomeric excess (>98% ee). researchgate.net The development of effective chiral catalysts, such as titanium complexes with (R,R)-cyclohexanediamine derivatives, has been significant for preparing agrochemicals based on pyrethroids. europa.eu These catalysts can induce the asymmetric addition of functional groups with high enantioselectivity, often exceeding 90% ee. europa.eu

Table 1: Examples of Asymmetric Catalysis in Pyrethroid Intermediate Synthesis

Catalytic System Reaction Type Product Type Reported Enantiomeric Excess (ee) Reference
Aratani catalyst Asymmetric Cyclopropanation Pyrethroid Precursors Not specified nih.gov
Ti(OiPr)4/(S)-BINOL Asymmetric Mukaiyama Aldol Addition δ-hydroxy-β-ketoesters >98% researchgate.net
Titanium complex with (R,R)-cyclohexanediamine Asymmetric Cyanide Addition to Aldehydes Cyanohydrins 90% europa.eu
Pd(dba)2/tBu-XPhos Hydroxylation Cross-Coupling Chiral Ethers Not specified mdpi.com

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This diastereoselective process involves converting a pro-chiral group in a compound that is already enantiomerically pure (often by attachment of the auxiliary) to create a new chiral center with high selectivity. ebrary.netnumberanalytics.com

In the context of pyrethroid synthesis, chiral auxiliaries can be attached to a precursor molecule to control the formation of the cyclopropane ring or other stereocenters. The auxiliary creates a chiral environment that sterically or electronically favors the formation of one diastereomer over the others. numberanalytics.com This strategy is a powerful tool for synthesizing complex molecules with high enantiomeric purity and is widely applied in both pharmaceutical and agrochemical production. numberanalytics.comchiralpedia.com

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. researchgate.net This method has gained prominence as a sustainable and highly selective alternative to traditional chemical synthesis, prized for the high stereoselectivity of enzymes and the mild reaction conditions. researchgate.netnih.gov

For pyrethroid synthesis, biocatalysis is particularly effective for the kinetic resolution of racemic intermediates. Lipases are commonly used to resolve racemic alcohols. For instance, the S-enantiomer of α-cyano-m-phenoxybenzyl alcohol, a key building block for many active pyrethroids, can be produced by the lipase-catalyzed kinetic resolution of its racemic acetate (B1210297) ester. acs.org This enzymatic process selectively converts one enantiomer, allowing the other to be isolated in high purity. acs.org Similarly, hydroxynitrile lyases (HNLs) are employed in the production of enantiopure cyanohydrins, which are crucial intermediates for pyrethroids like lambda-cyhalothrin (B1674341). ftb.com.hr The industrial-scale production of these chiral building blocks highlights the feasibility and efficiency of biocatalytic methods. nih.govftb.com.hr

Enantiopurification and Diastereomeric Resolution Techniques

Following a stereoselective synthesis, which may not be perfectly selective, or in cases where a racemic mixture is intentionally produced, purification techniques are required to isolate the desired this compound isomer. The separation of stereoisomers is critical, as different enantiomers can have vastly different biological activities. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the enantiomeric separation of lambda-cyhalothrin. nih.govresearchgate.netnih.gov Research has successfully employed various polysaccharide-based chiral columns to achieve complete separation of the enantiomers. nih.govuniroma1.it

Table 2: Reported HPLC Conditions for Lambda-Cyhalothrin Enantiomer Separation

Chiral Stationary Phase Mobile Phase Modifier Temperature Observation Reference
Chiralpak AD Ethanol (B145695) 20°C Better separation at lower temperatures nih.gov
Chiralcel OD Isopropanol (B130326) 20°C Better separation at lower temperatures nih.gov
Chiralpak AS Ethanol 20°C Complete separation achieved nih.gov

In addition to HPLC, other advanced chromatographic techniques like UltraPerformance Convergence Chromatography (UPC²) have been developed for the rapid resolution of chiral pesticides. lcms.cz This technique offers significant advantages, including shorter analysis times and reduced consumption of hazardous solvents compared to normal-phase HPLC. lcms.cz For complex mixtures containing multiple stereoisomers, multidimensional liquid chromatography can be used, where an achiral column first separates diastereomers, which are then individually resolved into enantiomers on a chiral column. researchgate.net Diastereomeric salt formation followed by crystallization is another classical but effective method for resolving racemic acids, such as the pyrethroid precursor chrysanthemic acid. researchgate.net

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Assignment and Purity Assessment

Confirming the absolute stereochemistry and assessing the enantiomeric purity of the final product are essential steps. A combination of advanced spectroscopic and chromatographic methods is employed for this purpose.

Chromatographic techniques, especially chiral HPLC and gas chromatography (GC), are fundamental for determining the enantiomeric ratio and purity. researchgate.netnih.gov When coupled with mass spectrometry (MS), these methods provide both separation and structural information. Techniques like LC-MS/MS are used for sensitive and selective analysis, allowing for the quantification of specific isomers even in complex matrices. eurl-pesticides.eulacerta.de

Chiroptical spectroscopy techniques are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules. Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength.

These methods are invaluable for assigning the absolute configuration of enantiomers. In the analysis of lambda-cyhalothrin, HPLC systems equipped with a circular dichroism detector have been used to specifically detect and distinguish between the enantiomers after separation on a chiral column. nih.gov A study successfully used CD detection at a wavelength of 236 nm to monitor the elution of the separated enantiomers of lambda-cyhalothrin. nih.gov This provides unambiguous confirmation of the enantiomeric identity of each peak.

Table 3: Chiroptical Detection of Lambda-Cyhalothrin

Technique Wavelength Application Reference
Circular Dichroism (CD) 236 nm Detection of separated enantiomers post-HPLC nih.gov

Chiral Gas Chromatography (GC-chiral-MS) for Stereoisomer Separation

Chiral Gas Chromatography coupled with Mass Spectrometry (GC-chiral-MS) is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds like pyrethroids. researchgate.netresearchgate.net This method allows for the separation of enantiomers on a chiral stationary phase (CSP) and their subsequent identification and quantification by the mass spectrometer.

For the analysis of lambda-cyhalothrin, GC-MS methods have been developed to confirm the identity and specificity of the compound in various samples. cipac.org The methodology involves using a capillary column with specific temperature programs to achieve separation. For instance, a common approach involves an initial column temperature of around 89°C, which is then ramped up to 240-250°C to facilitate elution. epa.gov The use of an internal standard is crucial for accurate quantification of the enantiomer pairs. epa.gov In water analysis, it has been noted that at pH values above 7, lambda-cyhalothrin (enantiomer pair B) can rapidly epimerize to enantiomer pair A, necessitating the determination of both pairs. epa.gov

The development of a GC-MS-MS methodology has enabled the enantioselective analysis of several pyrethroids, including the isomers of cyhalothrin (B162358). researchgate.net By comparing retention times with standards, such as γ-cyhalothrin (the 1R-3R-αS-isomer), specific enantiomeric pairs can be assigned. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC-chiral) and Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC-chiral)

Chiral HPLC is a predominant and versatile technique for the separation and analysis of pyrethroid enantiomers, including those of lambda-cyhalothrin. ebrary.netdatapdf.com The method's success relies on the use of chiral stationary phases (CSPs), with polysaccharide-based columns being particularly effective. researchgate.netresearchgate.net

Studies have investigated various polysaccharide-based columns, such as Chiralpak AD, Chiralpak AS, Chiralcel OD, and Chiralcel OJ, for the enantiomeric separation of lambda-cyhalothrin. researchgate.netnih.gov Complete separation of the enantiomers has been achieved on all these tested columns. researchgate.netnih.gov The efficiency of separation is influenced by several factors, including the mobile phase composition, column temperature, and flow rate. researchgate.net For instance, in normal-phase HPLC (NP-HPLC), a mobile phase consisting of n-hexane and an alcohol modifier like isopropanol or ethanol is commonly used. researchgate.net Better separations are often achieved at lower temperatures (e.g., 20°C) and with lower concentrations of the polar modifier. researchgate.netnih.gov In reversed-phase HPLC, mobile phases like methanol (B129727)/water or acetonitrile/water have proven effective with columns such as the Lux cellulose-3. wiley.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. jasco-global.comnsf.gov The technique typically uses pressurized carbon dioxide as the main mobile phase, often with a co-solvent like methanol. researchgate.netnsf.gov

SFC coupled to mass spectrometry (SFC-MS/MS) has been shown to perform rapid and highly efficient separations of lambda-cyhalothrin enantiomers. researchgate.net Polysaccharide-based CSPs are also the preferred choice in SFC for achieving robust chiral recognition. researchgate.net The combination of SFC with polysaccharide columns has been successfully applied to study the enantiomers of lambda-cyhalothrin, demonstrating good linearity and reproducibility. researchgate.net The ability to operate at lower temperatures than GC makes SFC suitable for thermally labile compounds. ijprajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including complex stereoisomers like this compound. fao.org While a complete NMR assignment specific to this compound is not detailed in readily available literature, the techniques applied to closely related pyrethrins (B594832) and pyrethroids provide a clear framework for its analysis. acs.orgnih.gov

High-field 1D NMR (¹H and ¹³C) and 2D NMR experiments are essential for assigning the chemical shifts and determining the connectivity of atoms within the molecule. acs.orgnih.gov

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (spin-spin splitting), and integration (number of protons).

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, identifying adjacent protons within the molecular structure. nih.gov

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons. acs.orgnih.gov

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons and ester linkages. acs.orgnih.gov

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational and configurational analysis. They detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. For pyrethroids, NOESY can confirm the relative stereochemistry (e.g., cis or trans configuration) of substituents on the cyclopropane ring by observing specific spatial correlations. acs.orgnih.govnih.gov For instance, the observation of a NOE between protons on adjacent substituents can confirm their cis relationship.

Furthermore, given the presence of fluorine in the lambda-cyhalothrin structure, ¹⁹F NMR can be a valuable tool. researcher.life It provides a sensitive probe for analyzing the chemical environment around the trifluoromethyl group and can be used in studies of degradation or metabolism where changes in this part of the molecule occur. researcher.life

Molecular Mechanisms of Action and Target Site Interactions of 1r Trans Lambda Cyhalothrin

Fundamental Neurotoxicological Pathways of Pyrethroid Insecticides

Pyrethroid insecticides, including (1R)-trans-Lambda-Cyhalothrin, exert their primary neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous systems of both insects and mammals. nih.govresearchgate.netannualreviews.org These channels are crucial for the generation and propagation of nerve impulses. nih.govwho.int The fundamental mechanism involves the disruption of the normal gating kinetics of these channels. nih.govresearchgate.net Pyrethroids bind to the sodium channels and modify their function, causing them to remain open for an extended period. sci-hub.sepeptechbio.cominchem.org This prolonged opening leads to a sustained influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability in the neuron. researchgate.netsci-hub.sefrontiersin.org

This hyperexcitability manifests as repetitive firing of nerve impulses, which underlies the initial symptoms of pyrethroid poisoning, such as tremors and uncoordinated movement. researchgate.netsci-hub.se Eventually, this can lead to a complete block of nerve conduction, resulting in paralysis and death of the insect. researchgate.netwho.int The action of pyrethroids is highly dependent on the state of the sodium channel, with many, particularly Type II pyrethroids, showing a preference for binding to the open or activated state of the channel. researchgate.netpnas.org

Stereospecific Binding and Modulation of Voltage-Gated Sodium Channels

The interaction of this compound with voltage-gated sodium channels is a highly specific and stereoselective process. This specificity is a hallmark of pyrethroid action and is crucial for their insecticidal efficacy.

This stereospecific interaction leads to a profound alteration of the sodium channel's function. The primary effect is a significant delay in the closing of the channel, a process known as deactivation. sci-hub.senih.gov This delayed closure results in a persistent inward sodium current, often referred to as a "tail current," which can be observed in electrophysiological studies. sci-hub.senih.govplos.org This tail current is directly responsible for the repetitive firing of neurons and the resulting neurotoxic symptoms. sci-hub.se

Receptor Subunit Specificity and Allosteric Modulation

Voltage-gated sodium channels are complex proteins composed of a large α-subunit, which forms the ion-conducting pore, and one or more smaller auxiliary β-subunits. nih.govnih.gov The primary binding site for pyrethroids is located on the α-subunit. nih.govnih.gov Studies have demonstrated that pyrethroids can modify the function of sodium channels consisting only of the α-subunit, confirming it as the principal target. nih.gov

The binding is allosteric, meaning that the pyrethroid binds to a site distinct from the channel's pore but influences its gating properties. nih.gov This is supported by evidence showing that pyrethroids enhance the binding of other molecules, such as batrachotoxin, to the sodium channel in a stereospecific manner. nih.gov This allosteric enhancement correlates with the insecticidal activity of the pyrethroid isomers. nih.gov

While the α-subunit is the primary site of action, the presence and type of β-subunits can modulate the sensitivity of the sodium channel to pyrethroids. researchgate.net Furthermore, the interaction of pyrethroids with the sodium channel can be influenced by other neurotoxins. For instance, α-scorpion toxins have been shown to potentiate the action of pyrethroids, suggesting a cooperative binding mechanism. nih.govkoreascience.kr

Computational Modeling and Molecular Dynamics Simulations of Binding Interfaces

Computational modeling and molecular dynamics simulations have become invaluable tools for elucidating the binding interfaces of pyrethroids like this compound with voltage-gated sodium channels. mdpi.comresearchgate.net These in silico approaches have helped to predict and visualize the pyrethroid receptor sites at an atomic level.

Homology models of insect sodium channels, often based on the crystal structures of related potassium channels, have been instrumental in identifying putative pyrethroid binding sites. pnas.orgportlandpress.com These models suggest that the binding site is a hydrophobic cavity formed by several transmembrane segments, including the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III. pnas.orgportlandpress.com This location within a lipid-exposed cavity explains the accessibility for lipophilic insecticides like pyrethroids. portlandpress.com

Molecular docking studies have been used to predict the binding poses of pyrethroids within these receptor sites. acs.orgbohrium.com These studies have revealed key interactions, such as those between the pyrethroid molecule and specific amino acid residues within the channel. For example, mutations in residues like Met918 have been shown to disrupt these interactions and confer resistance. portlandpress.com

Molecular dynamics simulations further refine these models by simulating the dynamic behavior of the channel-ligand complex over time. acs.orgbohrium.com These simulations can confirm the stability of the predicted binding poses and provide insights into how pyrethroid binding stabilizes the open state of the channel, preventing its deactivation. researchgate.net Recent advancements using neural networks like AlphaFold2 are generating even more accurate models of insect sodium channels, which will further enhance our understanding of pyrethroid binding and aid in the design of novel insecticides. mdpi.comresearchgate.net

Electrophysiological Analyses of Channel Gating Kinetics and "Tail Currents"

Electrophysiological techniques, particularly voltage-clamp experiments, are fundamental to understanding the precise effects of this compound on the gating kinetics of voltage-gated sodium channels. nih.govsci-hub.senih.gov These methods allow for the direct measurement of the ionic currents flowing through the channels in response to changes in membrane voltage.

A hallmark of pyrethroid action is the dramatic modification of the sodium current. sci-hub.sekoreascience.kr Specifically, pyrethroids cause a significant slowing of the channel's deactivation process upon repolarization of the membrane. nih.govplos.org This results in a prolonged, slowly decaying inward sodium current known as a "tail current". sci-hub.sepnas.orgnih.govplos.org The amplitude and decay kinetics of this tail current are characteristic of the specific pyrethroid and its concentration. nih.govplos.org

Lambda-cyhalothrin (B1674341), as a Type II pyrethroid, induces a particularly long-lasting tail current compared to Type I pyrethroids. pnas.orgnih.gov This prolonged sodium influx is the direct cause of the sustained membrane depolarization and repetitive neuronal firing that lead to the neurotoxic symptoms of poisoning. sci-hub.se

In addition to prolonging deactivation, pyrethroids can also affect other aspects of channel gating, such as shifting the voltage dependence of activation to more negative potentials and slowing the rate of inactivation. nih.govkoreascience.kr The use-dependent nature of pyrethroid effects, where the modification is enhanced by repeated channel activation, suggests that these compounds preferentially bind to the open state of the sodium channel. researchgate.netplos.org

Ancillary Interactions with Other Neurotransmitter Systems and Ion Channels

Some studies have implicated voltage-gated calcium channels and chloride channels as secondary targets for certain pyrethroids. nih.gov For instance, Type II pyrethroids have been suggested to have effects on voltage-gated chloride channels. nih.gov Additionally, actions on voltage-sensitive calcium channels might be involved in the effects of pyrethroids on neurotransmitter release. annualreviews.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. nih.govjst.go.jpresearchgate.net For pyrethroids, these studies have been instrumental in the design and development of more potent and selective insecticides.

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. inchem.orgnih.gov The specific arrangement of substituents around the cyclopropane (B1198618) ring and the chiral center in the alcohol moiety significantly influences their potency. For lambda-cyhalothrin, the (1R)-trans configuration is a key determinant of its high insecticidal efficacy. inchem.org

SAR studies involve synthesizing and testing a series of analogs where specific parts of the molecule are systematically modified. For example, early studies investigated the effects of different alkyl substituents on the cyclopropane ring. nih.govjst.go.jp The presence of an α-cyano group in the 3-phenoxybenzyl alcohol moiety is a defining feature of Type II pyrethroids, including lambda-cyhalothrin, and is associated with a more pronounced and prolonged modification of sodium channel gating. annualreviews.orgnih.gov

The development of quantitative structure-activity relationship (QSAR) models, which use computational methods to correlate chemical structure with biological activity, has further advanced our understanding of pyrethroid SAR. researchgate.netnih.gov These models can help predict the activity of new, unsynthesized compounds and provide insights into the key molecular features required for potent insecticidal action. For instance, the lipophilicity and electronic properties of the molecule are important factors influencing its ability to reach the target site and bind effectively. nih.gov

The table below presents a summary of key structural features and their general impact on the activity of pyrethroid analogs, drawing from broad SAR principles.

Structural FeatureGeneral Impact on Activity
Cyclopropane Ring Stereochemistry The cis/trans and R/S configuration significantly affects potency, with specific isomers showing much higher activity. researchgate.net
α-Cyano Group Presence defines Type II pyrethroids, generally leading to more potent and prolonged effects on sodium channels. annualreviews.orgnih.gov
Acid Moiety Modifications to the acid portion of the ester can alter insecticidal spectrum and potency.
Alcohol Moiety The structure of the alcohol component is critical for binding to the receptor site.
Halogenation The presence and position of halogen atoms can influence lipophilicity and metabolic stability.

Comparative Mechanistic Studies with Other Cyhalothrin (B162358) Stereoisomers

The insecticidal action of pyrethroids, including the various stereoisomers of cyhalothrin, is primarily due to their interaction with voltage-gated sodium channels in the nervous systems of insects. annualreviews.orggranthaalayahpublication.org This interaction disrupts normal nerve function by prolonging the opening of the channels, leading to hyperexcitability, paralysis, and eventual death of the insect. inchem.org The binding and subsequent effect on these channels are highly stereospecific, meaning that the precise 3D arrangement of the molecule dramatically influences its biological activity. nih.govinchem.orgaopwiki.org

Research into pyrethroid-receptor interactions has revealed that different isomers of cyhalothrin bind to sodium channels in distinct ways and exhibit vastly different levels of insecticidal potency. inchem.org The insecticidal activity of cyhalothrin is almost exclusively attributed to the isomers with the (1R) configuration at the cyclopropane ring. wikipedia.org The (1S) isomers are generally considered inactive and may even inhibit the action of their (1R) counterparts. inchem.org

A significant mechanistic difference exists between the cis and trans isomers. Studies on pyrethroid-sodium channel interactions have shown that the 1R and 1S cis isomers bind competitively to one receptor site on the channel, while the 1R and 1S trans isomers bind non-competitively to a different site. inchem.org While the (1R)-trans isomer possesses some activity, the cis isomers of cyhalothrin are known to be the more potent insecticidal forms. michberk.com This is why commercial products have evolved from the original cyhalothrin mixture to formulations that enrich or isolate the most active cis isomers. michberk.complantgrowthhormones.com

Lambda-cyhalothrin, which consists of a 1:1 racemic mixture of the (S)-α-cyano-3-phenoxybenzyl (1R)-cis-... and (R)-α-cyano-3-phenoxybenzyl (1S)-cis-... isomers, was developed to concentrate the active components, making it 2 to 4 times more active than the original cyhalothrin mixture. wikipedia.orgplantgrowthhormones.complant-growth-regulator.com Further refinement led to gamma-cyhalothrin (B44037), which is the single most biologically active enantiomer. wikipedia.orgnih.gov On a weight-for-weight basis, gamma-cyhalothrin is approximately twice as active as lambda-cyhalothrin. wikipedia.orgnih.gov

The table below summarizes the composition and relative activity of different cyhalothrin isomers and commercial formulations.

Table 1: Activity of Cyhalothrin Stereoisomers and Formulations

Compound/FormulationKey Isomer CompositionRelative Insecticidal Activity
CyhalothrinMixture of up to 8 stereoisomers (cis and trans) michberk.comregulations.govBaseline
(1R)-trans-isomersComponent of Cyhalothrin inchem.orgLow/Moderate michberk.com
(1S)-trans-isomersComponent of Cyhalothrin inchem.orgInactive; may block (1R) isomers inchem.org
Lambda-Cyhalothrin1:1 mixture of two active cis-isomers wikipedia.orgHigh (2-4x more active than Cyhalothrin) plantgrowthhormones.complant-growth-regulator.com
Gamma-CyhalothrinThe single most active cis-isomer (1R, 3R, αS) wikipedia.orgnih.govVery High (approx. 2x more active than Lambda-Cyhalothrin) wikipedia.orgnih.gov

The differential activity of these stereoisomers is also reflected in their toxicity to non-target organisms. Comparative aquatic toxicity studies show a clear distinction between lambda-cyhalothrin and the single active isomer, gamma-cyhalothrin. In tests on aquatic invertebrates and fish, gamma-cyhalothrin causes effects at approximately half the concentration of lambda-cyhalothrin. nih.govresearchgate.net For example, the 96-hour median lethal concentration (LC50) for shrimp (Macrobrachium nippoensis) was significantly different, demonstrating the stereochemistry-dependent nature of its toxicity. nih.gov

The following table presents comparative toxicity data for lambda-cyhalothrin and gamma-cyhalothrin.

Table 2: Comparative Aquatic Toxicity of Lambda-Cyhalothrin (LCH) and Gamma-Cyhalothrin (GCH)

OrganismTestLCH Value (µg a.i./L)GCH Value (µg a.i./L)Reference
Zebra fish (Brachydanio rerio)96-h LC501.941.93 nih.gov
Shrimp (Macrobrachium nippoensis)96-h LC500.040.28 nih.gov
Aquatic InvertebratesMedian HC51.05 ng/L0.47 ng/L nih.govresearchgate.net
FishMedian HC540.9 ng/L23.7 ng/L nih.govresearchgate.net
Model EcosystemNOEC 10 ng/L5 ng/L nih.govresearchgate.net
*HC5 (Hazardous Concentration for 5% of species): A calculated concentration predicted to be hazardous to 5% of the species in a community.NOEC (No-Observed-Effect Concentration): The highest tested concentration at which no adverse effects are observed.

Environmental Fate and Ecological Dynamics of 1r Trans Lambda Cyhalothrin

Environmental Persistence and Degradation Pathways

The persistence of (1R)-trans-Lambda-Cyhalothrin in the environment is influenced by several degradation pathways, including photolysis, hydrolysis, and microbial biotransformation. These processes contribute to the breakdown of the parent compound into various metabolites.

Photolytic Transformation Kinetics and Product Formation

Photodegradation, or the breakdown of the compound by sunlight, is a significant pathway for the dissipation of lambda-cyhalothrin (B1674341). In aqueous solutions, the photolytic half-life of lambda-cyhalothrin has been observed to be approximately 30 days at pH 5. inchem.org The rate of photodegradation can be influenced by environmental factors such as pH and the presence of substances like humic acids. oup.com For instance, the photodegradation efficiency of λ-cyhalothrin increases as the pH rises from 4.5 to 6.5, but decreases as the pH continues to rise to 8.5. oup.com

Proposed pathways for the photodegradation of lambda-cyhalothrin include decarboxylation, reductive dehalogenation, and cleavage of the ester bond. researchgate.net Major photolytic degradation products identified in water include (1RS)-cis- and (1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acids and (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. inchem.org Direct exposure to UV light can lead to a 50% degradation within 20 minutes, with complete degradation observed after 6 hours. nih.gov

Condition Half-life/Degradation Key Products
Sunlight in pH 5 buffer~30 days inchem.org(1RS)-cis- and (1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acids, (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate inchem.org
Xenon lamp (with humic acid)59.3% removal after 6 hours oup.comNot specified
Direct UV light (302 nm)50% degradation in 20 minutes nih.govTwo hydrophilic metabolites nih.gov

Hydrolytic Stability and Aqueous Biotransformation Products

The hydrolytic stability of lambda-cyhalothrin is highly dependent on pH. It is stable to hydrolysis at pH 5 and hydrolyzes very slowly at pH 7. inchem.orgfao.orgfao.org However, at a pH of 9, hydrolysis occurs rapidly, with a reported half-life of approximately 7 days. inchem.orgfao.org The primary hydrolytic degradation pathway involves the cleavage of the ester bond. inchem.org

The major product of hydrolysis at both pH 7 and 9 is (Z)-3-(2-chloro-3,3,3-trifluoro-propenyl)-2,2-dimethylcyclopropane carboxylic acid (also referred to as compound Ia). fao.org In addition to hydrolysis, isomerization at the alpha-cyano position can also occur, particularly at higher pH levels. inchem.org In one study, lambda-cyhalothrin was found to be transformed into twelve different derivative products in an aqueous solution at pH 10. scielo.br Among these, 3-phenoxybenzaldehyde (B142659) was a notable degradation product. scielo.br

pH Half-life Key Products
5Stable inchem.orgfao.orgfao.orgherts.ac.ukNo hydrolysis observed inchem.org
7~453 days fao.org(Z)-3-(2-chloro-3,3,3-trifluoro-propenyl)-2,2-dimethylcyclopropane carboxylic acid fao.org
9~7 days inchem.orgfao.org(Z)-3-(2-chloro-3,3,3-trifluoro-propenyl)-2,2-dimethylcyclopropane carboxylic acid fao.org

Microbial Biotransformation and Metabolite Profiles in Soil and Aquatic Systems

Microbial activity plays a crucial role in the degradation of lambda-cyhalothrin in both soil and aquatic environments. mdpi.com The degradation is primarily biological, with half-lives in soil ranging from 22 to 82 days under various conditions. inchem.org In field studies, the soil half-life has been reported to be around 9 to 18 days. orst.edutandfonline.com

Several bacterial strains have been identified that can degrade lambda-cyhalothrin, including species of Bacillus, Mesorhizobium, Bartonella, and Rhodococcus erythropolis. scispace.comrjlbpcs.comnih.gov These microorganisms can utilize the pesticide as a source of carbon and nitrogen. rjlbpcs.com The primary mechanism of biodegradation is the hydrolysis of the carboxyl ester bond, leading to the formation of metabolites such as 3-phenoxybenzoic acid (PBA), 3-phenoxybenzyl alcohol (PBAlc), and 3-phenoxybenzaldehyde (PBAld). scite.ai In soil, the main degradation products result from hydroxylation followed by ester linkage cleavage, which are then further broken down to carbon dioxide. who.int

System Organism/Condition Degradation/Half-life Metabolites
Soil (Laboratory)Aerobic22-82 days inchem.orgHydroxylated products, cleaved ester products who.int
Soil (Field)-~9-18 days orst.edutandfonline.comNot specified
Aqueous CultureCitrobacter braakii F37Half-life 1.9-5.7 days (pH dependent) scientific.netNot specified
Aqueous CultureBacillus subtilis strains95.72-99.52% degradation in 48h nih.govNot specified

Transport and Distribution in Environmental Media

The movement and partitioning of this compound in the environment are largely governed by its physicochemical properties, particularly its low water solubility and high affinity for soil and sediment.

Sorption and Desorption Dynamics in Soil and Sediments

Lambda-cyhalothrin exhibits a strong tendency to bind to soil and sediment particles. federalregister.gov This high sorption is indicated by its high organic carbon-water (B12546825) partition coefficient (Koc) value of 180,000 mL/g and Freundlich adsorption coefficients ranging from 1,500 to 33,000 in various mineral soils. epa.govusda.gov The adsorption is often described by the Freundlich isotherm model. nih.gov

Due to its strong binding, lambda-cyhalothrin has very low mobility in soil, making groundwater contamination highly unlikely. inchem.orgfederalregister.gov However, it can be transported to surface water bodies bound to eroded soil particles during runoff events. federalregister.gov Once in an aquatic system, it tends to partition from the water column to the sediment. federalregister.gov The adsorption process is largely irreversible, with very little of the adsorbed compound being desorbed by water. researchgate.net The presence of other substances, such as copper, can affect the adsorption of lambda-cyhalothrin to soil. nih.gov

Soil/Sediment Type Adsorption Coefficient (Kd) Key Findings
Various Mineral SoilsFreundlich Kads: 1,500 - 33,000 epa.govSorption not strongly dependent on organic matter content. epa.gov
Red Soil12.2 L.kg⁻¹ nih.govAdsorption decreases with increasing copper concentration. nih.gov
Black Soil26.1 L.kg⁻¹ nih.govHigher adsorption than red soil, likely due to higher organic matter. nih.gov

Leaching Potential to Groundwater

This compound exhibits a low potential for leaching into groundwater. This is primarily due to its strong affinity for soil particles and its low water solubility. orst.eduawhhe.amrayfull.com The compound's high soil adsorption coefficient (Koc) of approximately 180,000 to 354,100 indicates that it binds tightly to soil, rendering it non-mobile in most soil environments. orst.edurayfull.comepa.gov Field studies have consistently shown that leaching of lambda-cyhalothrin and its degradation products is minimal. orst.edurayfull.com Even in soils with high sand content or very low organic matter, where retention might be reduced, the potential for significant groundwater contamination remains low. orst.edurayfull.com The compound's degradation in soil, with a field half-life of approximately 30 to 84 days, further limits the amount available for downward movement. orst.eduorst.edu

Bioaccumulation and Trophic Transfer in Terrestrial and Aquatic Ecosystems

This compound has a high potential for bioaccumulation in organisms, particularly in aquatic environments. regulations.govpublications.gc.ca However, its strong adsorption to sediment and rapid degradation can mitigate this potential in natural settings. who.int

Bioconcentration Factors in Non-Target Organisms

However, the presence of soil and sediment significantly reduces the bioavailability of lambda-cyhalothrin and, consequently, its bioconcentration. who.int In systems with sediment, BCFs in fish have been observed to be as low as 19. who.int Similarly, for the aquatic insect Chironomus riparius, bioconcentration factors based on aqueous phase concentrations ranged from 1,300 to 3,400, similar to the BCF of 2,000 in a water-only system. tandfonline.com When based on sediment concentrations, the BCFs were much lower, ranging from 0.11 to 0.84. tandfonline.com

It is also important to note that once exposure ceases, the elimination (depuration) of lambda-cyhalothrin from organisms is relatively rapid. orst.eduwho.int

Interactive Data Table: Bioconcentration Factors (BCF) of Lambda-Cyhalothrin

SpeciesTissue/OrganismBCF ValueExposure Conditions
Fish (unspecified)Whole fish~1000-2000Laboratory, constant concentration
Fish (unspecified)Whole fish19With soil/sediment present
Fathead MinnowWhole fish3952 - 6691Laboratory
CarpWhole fish2000Laboratory, 2 weeks
Chironomus riparius (Midge larvae)Whole organism1300 - 3400Aqueous phase, with sediment
Chironomus riparius (Midge larvae)Whole organism2000Water-only system
Daphnia magna (Water flea)Whole organism194With soil/sediment present

Trophic Transfer Dynamics within Food Webs

The bioaccumulative nature of this compound raises concerns about its potential for trophic transfer and biomagnification within food webs. researchgate.netbishopmoorecollege.ac.in As organisms at lower trophic levels accumulate the compound, it can be transferred to their predators. The accumulation of lambda-cyhalothrin in the tissues of organisms like fish and aquatic invertebrates means that predators consuming these organisms will also be exposed. who.intresearchgate.net While the rapid depuration observed in some species might limit the extent of biomagnification, the high toxicity of the compound means that even low levels of transfer could have significant impacts on sensitive predators. Further research is needed to fully understand the dynamics of trophic transfer and its consequences for the stability and health of both aquatic and terrestrial food webs. researchgate.net

Ecological Impacts on Non-Target Organisms and Ecosystem Processes

This compound is highly toxic to a wide range of non-target organisms, particularly aquatic invertebrates and beneficial arthropods. regulations.govub.edu Its use can lead to significant disruptions in ecosystem processes. regulations.goveuropa.eu

Effects on Beneficial Arthropods (e.g., Pollinators, Natural Enemies)

Pollinators: Lambda-cyhalothrin is highly toxic to bees and other pollinators through both contact and oral exposure. orst.eduorst.edupomais.com Studies have shown that application of this insecticide can lead to a significant decline in the abundance of pollinators visiting treated areas. researchgate.netresearcherslinks.com For example, one study observed a significant decrease in pollinators in a marigold field after the application of lambda-cyhalothrin. researchgate.netresearcherslinks.com In a semi-field experiment, lambda-cyhalothrin caused 75% mortality in honey bees. researcherslinks.com While some field studies have noted a repellent effect that might reduce exposure, the high intrinsic toxicity remains a major concern for pollinator populations. epa.gov

Natural Enemies: The use of lambda-cyhalothrin can have a detrimental impact on the populations of natural enemies, such as predators and parasitoids, which play a crucial role in controlling pest populations. researcherslinks.comunl.eduunl.edunih.gov Research in cotton fields has shown that lambda-cyhalothrin is highly toxic to several beneficial insects, including parasitic wasps and predatory beetles. nih.gov In irrigated rice fields, the application of lambda-cyhalothrin resulted in a significant initial decrease in the populations of natural enemies, including spiders and predatory mites. unl.eduunl.eduresearchgate.net This reduction in natural enemies can lead to secondary pest outbreaks, where the populations of pests that were previously controlled by these beneficial arthropods increase significantly. researcherslinks.com For instance, in one study, plots treated with lambda-cyhalothrin had higher populations of whiteflies, which was associated with low levels of parasitism. researcherslinks.com The recovery of natural enemy populations can take several weeks after application. europa.eu

Interactive Data Table: Effects of Lambda-Cyhalothrin on Beneficial Arthropods

Organism GroupSpecies Example(s)Observed Effect
PollinatorsHoney Bees (Apis mellifera), Wild BeesHigh mortality, reduced foraging activity, population decline. researchgate.netresearcherslinks.com
Natural Enemies (Predators)Ladybugs (Coleomegilla maculata), Spiders (Araneidae)Significant population decrease, high mortality. unl.edunih.gov
Natural Enemies (Parasitoids)Parasitic Wasps (Bracon mellitor)High toxicity, reduced parasitism rates. researcherslinks.comnih.gov

Ecotoxicological Assessment in Aquatic Invertebrates and Fish

This compound, a key component of the pyrethroid insecticide lambda-cyhalothrin, demonstrates significant toxicity to aquatic organisms under laboratory conditions. who.int Studies have consistently classified lambda-cyhalothrin as very highly toxic to a wide range of fish and aquatic invertebrate species. orst.eduepa.gov The compound's mode of action involves disrupting the nervous system by affecting sodium channels, which leads to paralysis and death in susceptible species. researchgate.net

The acute toxicity in fish is marked by low 96-hour median lethal concentration (LC50) values, generally ranging from 0.078 to 2.3 µg/L. orst.edu For instance, the 96-hour LC50 for bluegill sunfish (Lepomis macrochirus) is reported as 0.21 µg/L, and for rainbow trout (Oncorhynchus mykiss) it is 0.24 µg/L. orst.edu A study on the golden orfe (Leuciscus idus) determined a 96-hour LC50 of 0.078 µg/L, further highlighting its high toxicity. epa.gov

Aquatic invertebrates are also exceptionally sensitive. The 48-hour median effective concentration (EC50) for immobilization in invertebrates ranges from 0.0023 to 3.3 µg/L. orst.edu The water flea, Daphnia magna, a standard model organism in ecotoxicology, shows high sensitivity with a 48-hour EC50 reported as 0.36 µg/L orst.edu and in another study as 2.50 x 10⁻³ mg·L⁻¹ (or 2.5 µg/L) for the technical grade material. researchgate.net Other highly sensitive species include the mysid shrimp, with a reported LC50 of 4.9 ng/L, and the eastern oyster, with an EC50 of 0.59 ng/L. orst.edu

It is noted, however, that the strong tendency of lambda-cyhalothrin to adsorb to soil and sediment can reduce its bioavailability in the water column, which may lessen the risk to aquatic organisms in natural field settings. orst.edu Field studies have sometimes reported transient effects on invertebrate populations and no significant adverse effects on fish, likely due to this binding behavior. orst.edu

Below is a summary of acute toxicity data for lambda-cyhalothrin in various aquatic species.

Acute Toxicity of Lambda-Cyhalothrin to Aquatic Organisms

LC50 (median lethal concentration) and EC50 (median effective concentration) values for various fish and invertebrate species.

SpeciesCommon NameEndpointValue (µg/L)Reference
Oncorhynchus mykissRainbow Trout96-h LC500.24 orst.edu
Lepomis macrochirusBluegill Sunfish96-h LC500.21 orst.edu
Leuciscus idusGolden Orfe96-h LC500.078 epa.gov
Cyprinodon variegatusSheepshead Minnow96-h LC500.000807 orst.edu
Daphnia magnaWater Flea48-h EC500.36 orst.edu
Americamysis bahiaMysid Shrimp96-h LC500.0049 orst.edu
Crassostrea virginicaEastern Oyster48-h EC500.00059 orst.edu
Gammarus pulexAmphipod-Sensitive wur.nl

Impact on Soil Microbial Communities and Nutrient Cycling

The introduction of this compound into terrestrial ecosystems can influence soil microbial communities and the processes they mediate, such as nutrient cycling. However, the effects appear to be variable and dependent on factors like formulation and soil type.

Foliar application of lambda-cyhalothrin on dioecious Populus cathayana trees was found to modulate the root exudate profile, which in turn altered the rhizosphere bacterial community structure. researchgate.net These changes were sex-specific, with male plants experiencing a reduction in bacterial alpha diversity and network stability, which was associated with lower nutrient availability in the rhizosphere. researchgate.net This suggests an indirect pathway by which the pesticide can impact soil microbial functions and nutrient dynamics. researchgate.net

Another study examining the combined application of lambda-cyhalothrin and dimethoate (B1670662) reported an increase in soil organic matter and key nutrients, including nitrogen, phosphorus, potassium, and sodium, compared to untreated soil. researchgate.net This suggests that under certain conditions, the application of this insecticide, particularly in combination with other substances, might alter soil physicochemical properties. researchgate.net Research has also shown that lambda-cyhalothrin can inhibit the growth of certain soil bacteria and fungi, with the degree of inhibition varying by microbial species and insecticide concentration. bsss.bg For example, application at three times the recommended dose significantly lowered the growth of Bacillus subtilis. bsss.bg

Chronic and Sublethal Ecological Effects on Wild Populations

Beyond acute lethality, this compound can elicit a range of chronic and sublethal effects that impact the health and behavior of wildlife populations, even at concentrations not immediately fatal.

In aquatic ecosystems, sublethal exposure can significantly alter the behavior of invertebrates. For the water flea Daphnia magna, environmentally relevant concentrations of lambda-cyhalothrin have been shown to cause a concentration-dependent inhibition of swimming speed and turning ability, as well as a depression of physiological parameters like heart rate and thoracic limb activity. nih.gov Such behavioral disturbances could have ecological consequences, affecting feeding, predator avoidance, and reproduction. nih.gov In fish, sublethal effects observed during acute toxicity tests include quiescence, erratic swimming, spiraling, loss of balance, and rapid or labored respiration. epa.gov

Long-term, chronic exposure of fish to sublethal concentrations can lead to significant physiological and biochemical changes. In the African Catfish (Clarias gariepinus), eight-week exposure to concentrations as low as 0.0004 mg/L resulted in dose-dependent elevations in serum glucose and triglycerides, indicating stress and altered carbohydrate metabolism. scialert.net The same study also found a significant decrease in serum protein, possibly due to degradation for metabolic purposes. scialert.net Other research on this species showed alterations in leukocyte populations, including significant neutrophilia (an increase in neutrophils) and lymphopenia (a decrease in lymphocytes) at higher concentrations, which could impair the immune system's ability to combat diseases. researchgate.net

For terrestrial invertebrates, sublethal effects have been documented in non-target beneficial insects like honey bees (Apis mellifera). Exposure can lead to reduced food consumption, impaired memory and learning, and histopathological damage to the midgut and nervous system. researchgate.net Chronic exposure of honey bee larvae to lambda-cyhalothrin has been observed to cause developmental abnormalities, such as deformed wings and antennae in newly emerged adults. researchgate.netnih.gov Furthermore, sublethal concentrations can alter the activity of crucial enzymes related to detoxification, antioxidation, and neurotransmission in bees. researchgate.netnih.gov These effects highlight the potential for lambda-cyhalothrin to pose risks to the health and development of vital pollinator populations. researchgate.net

Resistance Mechanisms and Evolution to 1r Trans Lambda Cyhalothrin

Target Site Insensitivity: Molecular Basis of kdr and super-kdr Mutations in Voltage-Gated Sodium Channels

Target site insensitivity is a major mechanism of resistance to pyrethroid insecticides, including lambda-cyhalothrin (B1674341). nih.govresearchgate.net This form of resistance stems from genetic mutations in the protein that the insecticide is designed to attack. The primary molecular target for pyrethroids is the voltage-gated sodium channel (VGSC), a critical component of the insect's nervous system responsible for the propagation of nerve impulses. mdpi.comrothamsted.ac.uknih.govnih.gov Pyrethroids function by binding to these channels, forcing them to remain open, which leads to persistent nerve excitation, paralysis, and ultimately the death of the insect. researchgate.net

Mutations in the gene encoding the VGSC can alter the channel's structure, reducing its affinity for pyrethroid molecules. This phenomenon is known as knockdown resistance (kdr), a term that describes the ability of insects with these mutations to survive initial exposure to insecticides that would typically cause rapid paralysis or "knockdown". nih.govresearchgate.netacs.org

Several specific point mutations within the VGSC gene have been identified across numerous insect species, leading to the production of altered sodium channels with reduced sensitivity to lambda-cyhalothrin. These mutations, or allelic variants, are the genetic basis for kdr and the more potent "super-kdr" resistance.

One of the most well-characterized kdr mutations is a substitution of leucine (B10760876) with phenylalanine at position 1014 (L1014F). nih.govacs.orgresearchgate.net Another significant mutation, often found in combination with L1014F, is the substitution of methionine with threonine or isoleucine at position 918 (M918T/I). nih.govacs.orgresearchgate.net The presence of both the M918 and L1014 mutations can confer a higher level of resistance, termed "super-kdr". nih.govresearchgate.netnih.gov

Research in various insect vectors and agricultural pests has identified a range of other mutations associated with resistance. For instance, in the mosquito Aedes aegypti, mutations such as V410L, V1016I, and F1534C have been strongly linked to lambda-cyhalothrin resistance. nih.govnih.govnih.gov

Table 1: Key kdr and super-kdr Mutations in Voltage-Gated Sodium Channels

Mutation Amino Acid Change Resistance Type Example Insect Species
L1014F Leucine to Phenylalanine kdr Cimex hemipterus, Musca domestica, Lygus pratensis nih.govacs.orgresearchgate.net
M918T Methionine to Threonine super-kdr Musca domestica, Lygus pratensis acs.orgresearchgate.net
M918I Methionine to Isoleucine super-kdr Cimex hemipterus nih.gov
V410L Valine to Leucine kdr Aedes aegypti nih.govnih.gov
V1016I Valine to Isoleucine kdr Aedes aegypti nih.govnih.govnih.gov
F1534C Phenylalanine to Cysteine kdr Aedes aegypti nih.govnih.gov

The functional ramification of kdr and super-kdr mutations is a decreased sensitivity of the voltage-gated sodium channel to the disruptive action of lambda-cyhalothrin. nih.govmdpi.com These single amino acid substitutions alter the three-dimensional structure of the channel protein, specifically in or near the binding site for pyrethroids. nih.govacs.org

This conformational change weakens the interaction forces between the insecticide molecule and the channel, reducing binding affinity. acs.org As a result, the insecticide is less effective at locking the channel in its open state. researchgate.net The M918T/L1014F double mutation, for example, can confer almost complete insensitivity to high concentrations of pyrethroids. researchgate.net Some mutations may also influence the channel's gating properties, such as shifting the voltage-dependence of activation, making the channel inherently less likely to open, which would further counteract the pyrethroid's effect. nih.gov

Table 2: Functional Effects of Key VGSC Mutations

Mutation Functional Consequence Impact on Insect
L1014F (kdr) Reduces binding affinity of pyrethroids to the sodium channel. Confers moderate to high levels of resistance. researchgate.netnih.gov
M918T/I + L1014F (super-kdr) Drastically reduces or eliminates pyrethroid binding; confers complete insensitivity. Confers very high levels of resistance, allowing survival at high insecticide concentrations. researchgate.net
V1016I / F1534C Impairs the ability of the insecticide to bind to its molecular target. Correlates with an elevation in lethal concentration (LC50) values for pyrethroids. nih.gov

Metabolic Resistance: Role of Detoxification Enzymes

Metabolic resistance is another crucial defense strategy employed by insects. This mechanism involves the enzymatic detoxification of insecticides, often before they can reach their target site in the nervous system. nih.govmdpi.com Insects achieve this by producing larger quantities or more efficient versions of detoxification enzymes. Three major families of enzymes are primarily implicated in the metabolic resistance to lambda-cyhalothrin: Cytochrome P450 monooxygenases, Esterases, and Glutathione (B108866) S-Transferases. nih.govnih.govresearchgate.netmdpi.com

Cytochrome P450 monooxygenases (CYP450s) are a large and diverse superfamily of enzymes that play a central role in the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. mdpi.comroyalsocietypublishing.orgscienceopen.com Increased metabolism by P450s is one of the most common mechanisms of resistance to pyrethroids. mdpi.complos.org This is typically achieved through the overexpression of specific P450 genes, leading to higher concentrations of the enzyme capable of breaking down the insecticide into less toxic metabolites. plos.orgresearchgate.net

For example, studies on the mirid bug Apolygus lucorum have shown that resistance to lambda-cyhalothrin is associated with the significant overexpression of seven different cytochrome P450 genes. plos.org Similarly, in the Mediterranean fruit fly, Ceratitis capitata, overexpression of the gene CcCYP6A51 has been shown to confer a resistant phenotype. researchgate.net

Table 3: Examples of CYP450 Genes Implicated in Lambda-Cyhalothrin Resistance

Insect Species P450 Gene(s) Fold Overexpression in Resistant Strain
Apolygus lucorum Multiple CYP genes Not specified
Ceratitis capitata CYP6A51 13-18-fold researchgate.net
Spodoptera frugiperda Multiple CYP genes (e.g., CYP6B8, CYP321A1) Not specified
Helicoverpa armigera Multiple CYP genes (e.g., CYP6B7, CYP9A12) Not specified

In addition to P450s, two other enzyme families, esterases (EST) and glutathione S-transferases (GSTs), are frequently involved in pyrethroid detoxification.

Esterases contribute to resistance by hydrolyzing the ester bond present in many pyrethroid molecules, including lambda-cyhalothrin. This cleavage results in metabolites that are no longer toxic to the insect. Elevated esterase activity has been observed in various lambda-cyhalothrin-resistant insect populations, such as the mosquito Anopheles darlingi. nih.gov

Glutathione S-Transferases (GSTs) are multifunctional enzymes that detoxify xenobiotics primarily by catalyzing their conjugation with the endogenous antioxidant glutathione. academicjournals.org This process increases the water solubility of the insecticide, facilitating its sequestration and excretion from the insect's body. Some GSTs have been shown to directly metabolize lambda-cyhalothrin. For instance, the delta-class GST, CpGSTd1, from the codling moth Cydia pomonella plays a key role in the metabolism of lambda-cyhalothrin. researchgate.net GSTs can also contribute indirectly by protecting the insect from oxidative stress, a secondary effect of insecticide exposure. academicjournals.orgnih.govresearchgate.net

The advent of advanced molecular techniques, such as transcriptomics (RNA-Seq), has revolutionized the study of insecticide resistance. nih.govmdpi.com These methods allow for a comprehensive analysis of gene expression, enabling scientists to identify the full suite of genes that are upregulated in resistant insects compared to their susceptible counterparts upon insecticide exposure. mdpi.comnih.gov

Transcriptomic studies of insects resistant to lambda-cyhalothrin have consistently revealed the differential expression of a large number of genes. nih.govmdpi.comnih.gov These analyses confirm that metabolic resistance is often a polygenic trait, involving the simultaneous overexpression of multiple genes from the P450, GST, and esterase families. For example, a transcriptomic analysis of Spodoptera frugiperda larvae exposed to lambda-cyhalothrin identified a wide array of overexpressed detoxification genes, providing a comprehensive insight into the molecular basis of resistance in this species. nih.gov This broad-based response highlights the remarkable genetic plasticity that allows insect populations to adapt to chemical pressures.

Table 4: Illustrative Data from a Hypothetical Transcriptomic Study on Lambda-Cyhalothrin Resistance

Gene ID Enzyme Family Fold Change (Resistant vs. Susceptible) Putative Function
CYP6B7 Cytochrome P450 +15.2 Xenobiotic metabolism
CYP9A12 Cytochrome P450 +11.8 Insecticide detoxification
CCE001b Carboxylesterase +8.5 Hydrolysis of ester bonds
GSTd1 Glutathione S-Transferase +9.3 Glutathione conjugation, detoxification
ABC-C2 ABC Transporter +7.6 Toxin transport and excretion

Behavioral Resistance and Other Resistance Modalities

Beyond the well-documented target-site and metabolic resistance mechanisms, insects have evolved other effective strategies to survive exposure to (1R)-trans-Lambda-Cyhalothrin. These include behavioral modifications and alterations in the insect's cuticle.

Behavioral Resistance: This form of resistance involves a heritable change in behavior that reduces an insect's exposure to a lethal dose of an insecticide. nih.gov Pests may evolve adaptations such as avoiding treated surfaces, ceasing feeding upon encountering the compound, or moving to untreated areas of a plant, like the undersides of leaves. ahdb.org.ukpesticidestewardship.org This avoidance can be a simple repulsion from the chemical or a more complex learned aversion. researchgate.net In the context of disease vectors, some resistant mosquito populations have shown a preference for resting outdoors, which helps them avoid contact with insecticides applied to interior walls. pesticidestewardship.org However, some studies suggest that the neurological changes associated with certain resistance mutations, like the kdr mutation, might interfere with the sensory nervous system, potentially reducing the natural avoidance behavior in some resistant mosquito strains. nih.gov

Penetration Resistance: Also known as cuticular resistance, this mechanism involves modifications to the insect's outer cuticle that slow the absorption and penetration of the insecticide into the body. ahdb.org.ukpesticidestewardship.orgnih.gov This delay provides more time for metabolic enzymes to detoxify the insecticide before it can reach its target site in the nervous system. ahdb.org.uk Modifications can include a thickening of the cuticle or changes in its composition, such as a higher abundance of polysaccharides. mdpi.combiorxiv.org While often conferring a low level of resistance on its own, penetration resistance can significantly amplify the effects of other co-occurring resistance mechanisms like metabolic detoxification. ahdb.org.uknih.gov Studies on Aedes aegypti have shown that strains with metabolic resistance can also exhibit a thicker cuticle compared to their susceptible counterparts. mdpi.combiorxiv.org

Population Genetics of Resistance Evolution

The evolution of resistance to this compound in an insect population is governed by principles of population genetics. The rate of this evolution is influenced by the intensity of the selection pressure (i.e., the frequency and extent of insecticide use), the initial frequency of resistance alleles, and the relative fitness of resistant versus susceptible genotypes in the presence and absence of the insecticide. nih.gov

Allele Frequencies and Geographic Distribution of Resistance

The most widely studied genetic basis for resistance to pyrethroids like lambda-cyhalothrin is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel gene. mdpi.com Several specific mutations, such as V410L, V1016I/G, and F1534C in Aedes aegypti, are strongly associated with resistance. sinica.edu.tw Monitoring the frequency and spread of these alleles is crucial for predicting and managing resistance.

The geographic distribution of these resistance alleles is widespread but varies significantly by region and insect species, reflecting different histories of insecticide use. For example, lambda-cyhalothrin resistance has been reported in Aedes aegypti populations across numerous departments in Colombia. mdpi.com Similarly, studies in Nigeria have identified the L1014F kdr mutation in Anopheles gambiae, although its frequency can be low in some areas despite observed resistance, suggesting the involvement of other mechanisms. nih.govresearchgate.net In Brazil, the NaVR2 kdr allele (containing both the 1016Ilekdr and 1534Cyskdr mutations) was found to be the most frequent in a survey of 27 localities, with "resistant genotypes" (homozygous or heterozygous for resistance alleles) reaching a median frequency of 88.4%. nih.gov

The following table presents data on the frequency of kdr resistance alleles in various insect populations from different geographic locations.

Insect SpeciesLocationkdr Allele(s)Allele/Genotype Frequency
Aedes aegyptiRio de Janeiro, Brazil (27 localities)NaVR1 (1534C) & NaVR2 (1016I + 1534C)NaVR2 was the most frequent allele (average 65.4%). "Resistant genotypes" (R1R1, R2R2, R1R2) had a median frequency of 88.4%. nih.gov
Anopheles gambiaeIkorodu, Lagos State, NigeriaL1014FLow allelic frequency (0.11 in resistant group, 0.06 in susceptible group). nih.gov
Anopheles gambiae s.l.Northern NigeriaL1014FHigh frequency in An. coluzzii (80.1%). researchgate.net
Aedes aegyptiLa Guajira, ColombiaV410L, V1016I, F1534CHigh frequency of resistance to permethrin (B1679614) associated with the triple-mutant haplotype (LL410/II1016/CC1534). Susceptibility to deltamethrin (B41696), with emerging resistance to lambda-cyhalothrin in some populations. mdpi.com

Fitness Costs Associated with Resistance Traits

The evolution of insecticide resistance is not without consequences for the insect. In the absence of insecticide pressure, resistance mechanisms can impose a "fitness cost," which is a disadvantage in biological traits compared to susceptible counterparts. frontiersin.orgnih.gov These costs arise because the genetic mutations or overexpression of detoxification enzymes that confer resistance can also have negative (pleiotropic) effects on other life-history traits. nih.govresearchgate.net

Fitness costs can manifest in various ways, including:

Developmental Delays: Slower larval development.

Reduced Reproductive Output: Lower fecundity (fewer eggs laid) or fertility (fewer eggs hatching). nih.gov

Decreased Survival: Reduced longevity or lower survival rates during overwintering. nih.govresearchgate.net

Behavioral Disadvantages: Reduced mating competitiveness. nih.gov

These costs are a critical factor in the dynamics of resistance. If the selection pressure from an insecticide is removed, the frequency of resistance alleles in a population may decline over generations as susceptible individuals with higher baseline fitness outcompete the resistant ones. nih.gov However, the magnitude of fitness costs can be variable and may be reduced over time by the evolution of modifier genes that compensate for the negative effects of the resistance allele. researchgate.net

Resistance Management Strategies and Integrated Pest Management (IPM) Methodologies

To preserve the efficacy of this compound and other valuable insecticides, it is essential to implement structured resistance management strategies. nih.gov These strategies are a cornerstone of Integrated Pest Management (IPM), a comprehensive approach that combines multiple control tactics to manage pests effectively, economically, and in an environmentally sound manner. pomais.commanitobapulse.ca The goal is to delay or prevent the evolution of resistance by reducing the selection pressure on pest populations. fbn.com

Key components of an IPM program for managing resistance include:

Monitoring and Scouting: Regularly scouting fields to determine pest population levels and applying insecticides only when populations exceed economic thresholds. fbn.comcornell.edu

Utilizing Non-Chemical Controls: Incorporating cultural practices like crop rotation and sanitation, as well as biological and mechanical control methods, to reduce reliance on chemical insecticides. pomais.commanitobapulse.cacornell.edu

Insecticide Rotation and Mixtures with Different Modes of Action

A primary strategy to mitigate resistance is to avoid the repeated use of insecticides with the same mode of action. fbn.com this compound is a Group 3A insecticide, a sodium channel modulator. epa.gov Resistance management guidelines strongly advocate for rotating its use with insecticides from different chemical groups that have different modes of action. pomais.comcornell.eduepa.gov

Rotation: This involves alternating between different insecticide groups within a single growing season or between seasons. epa.gov This practice ensures that individuals resistant to one mode of action are controlled by the next, preventing the buildup of resistance to any single chemical class.

Mixtures: Tank-mixing this compound with an insecticide from a different mode of action group can also be an effective strategy. The rationale is that it is much less likely for an individual insect to possess resistance mechanisms to two different modes of action simultaneously. For this strategy to be effective, both components of the mixture must be active against the target pest.

Molecular Diagnostics for Resistance Monitoring

Effective resistance management relies on timely and accurate monitoring of resistance levels and mechanisms in pest populations. Molecular diagnostics provide powerful tools for this purpose by detecting the specific genetic mutations associated with resistance. ahdb.org.uk

Various Polymerase Chain Reaction (PCR)-based assays have been developed to detect kdr mutations, offering high sensitivity and specificity. nih.govbiorxiv.orgsemanticscholar.org These methods allow for the rapid screening of large numbers of individual insects to determine the frequency of resistance alleles in a population.

Commonly used techniques include:

Allele-Specific PCR (AS-PCR): Uses primers designed to specifically amplify either the resistant or susceptible allele. nih.govresearchgate.net

TaqMan® PCR: A real-time PCR method that uses fluorescently labeled probes to differentiate between alleles, offering high-throughput capabilities. nih.gov

Primer Introduced Restriction Analysis-PCR (PIRA-PCR): This method introduces a restriction enzyme site that is dependent on the presence of the mutation, allowing for its detection. nih.govresearchgate.net

High Resolution Melt (HRM) Analysis: A post-PCR analysis method that can distinguish different DNA sequences based on their melting behavior. nih.gov

These molecular tools enable early detection of resistance, allowing for proactive adjustments to control strategies before widespread control failures occur. ahdb.org.uk

Advanced Analytical Methodologies for 1r Trans Lambda Cyhalothrin

Sample Preparation Enhancements for Complex Environmental and Biological Matricesresearchgate.net

Effective sample preparation is crucial for the accurate analysis of (1R)-trans-Lambda-Cyhalothrin, especially in complex matrices like soil, water, and biological tissues. researchgate.net The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection. researchgate.net

Microextraction Techniques (e.g., Solid-Phase Microextraction, Liquid-Phase Microextraction)

Microextraction techniques are favored for their minimal use of organic solvents, which aligns with green chemistry principles. mdpi.com These methods are effective for pre-concentrating analytes from a sample. mdpi.com

Solid-Phase Microextraction (SPME): This technique utilizes a fiber coated with a stationary phase to extract analytes from a sample. mdpi.com For Lambda-Cyhalothrin (B1674341) analysis, SPME has been successfully applied to water samples, followed by analysis with liquid chromatography. thegoodscentscompany.com The choice of fiber coating is critical for selective extraction. For instance, single-walled carbon nanotubes have been used as an effective coating for the SPME of pyrethroids from tea samples. thegoodscentscompany.com

Liquid-Phase Microextraction (LPME): LPME involves the extraction of analytes from an aqueous sample into a small volume of an immiscible organic solvent. frontiersin.org Variations of this technique include single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.comfrontiersin.orgmdpi.com DLLME, for example, has been combined with acetonitrile-based extraction for monitoring pesticide residues in greenhouse tomatoes. thegoodscentscompany.com

A study on the determination of pyrethroids in surface water, sediments, and biological tissues highlights the utility of various extraction methods, including SPME, to achieve low detection limits. thegoodscentscompany.com

QuEChERS Methodologies and Their Adaptationsantec.de

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in food and agricultural products. antec.deiaea.org It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a final clean-up step using dispersive solid-phase extraction (dSPE). iaea.orgeurl-pesticides.eu

The standard QuEChERS protocol, such as the AOAC Official Method 2007.01 or the European EN 15662, can be adapted for various matrices. antec.deiaea.orgbiospechrom.com For instance, in the analysis of Lambda-Cyhalothrin in fruits and vegetables, a citrate-buffered QuEChERS method is often employed. eurl-pesticides.eu The dSPE cleanup step may use primary secondary amine (PSA) sorbent to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. iaea.org

For complex or dry matrices like cereals or hay, modifications to the QuEChERS method are necessary. eurl-pesticides.eueurl-pesticides.eu This might include a pre-hydration step for dry samples to improve extraction efficiency. eurl-pesticides.eu The choice of dSPE sorbents is also tailored to the specific matrix to minimize interferences. researchgate.net

The following table summarizes adaptations of the QuEChERS method for different sample types.

Sample MatrixQuEChERS Method AdaptationKey Components & StepsReference
Fruits & VegetablesCitrate (B86180) Buffered (EN 15662)10g sample, 10mL acetonitrile, shake. Add MgSO₄, NaCl, sodium citrate salts, shake, centrifuge. Optional dSPE with PSA. eurl-pesticides.eu
TomatoesAcetate (B1210297) Buffered (AOAC 2007.01)15g sample, acidified acetonitrile, vortex. Add extraction salts, shake, centrifuge. Transfer aliquot to dSPE tube (PSA, C18, GCB options). iaea.orgbiospechrom.com
Cereals (Maize)EN 156625g sample, adjust water to 10mL, 10mL acetonitrile. Add citrate buffer salts, shake, centrifuge. eurl-pesticides.eueurl-pesticides.eu
HayModified EN 156621g sample, pre-soak with 10mL water. Add acetonitrile, shake. Add salts, shake, centrifuge. dSPE with PSA and MgSO₄. eurl-pesticides.eu

High-Resolution Chromatographic Techniques for Trace Analysis and Stereoisomer Quantificationthegoodscentscompany.comantec.deeurl-pesticides.eueurl-pesticides.euresearchgate.netafmps.be

High-resolution chromatography is essential for separating and quantifying the stereoisomers of Lambda-Cyhalothrin, which is a mixture of the (1R,3R)-S and (1S,3S)-R enantiomers. who.int The differing biological activities of these isomers necessitate enantioselective analysis. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS/MS) with Chiral Columnsthegoodscentscompany.comeurl-pesticides.eueurl-pesticides.eu

GC-MS/MS is a powerful technique for the trace analysis of pesticides. When coupled with a chiral column, it allows for the separation of enantiomers. researchgate.net

Principle: The sample extract is injected into the GC, where it is vaporized. The volatile compounds travel through a long, thin capillary column. A chiral stationary phase within the column interacts differently with each enantiomer, causing them to separate and elute at different times. The separated isomers then enter the mass spectrometer, which provides identification and quantification.

Research Findings: A GC-MS/MS methodology has been developed for the enantioselective analysis of several pyrethroids, including cyhalothrin (B162358). researchgate.net Chiral columns with cyclodextrin (B1172386) derivatives are often effective for separating pyrethroid isomers. researchgate.net For instance, a DB5-MS column has been used for the separation of pesticide residues in hay, followed by tandem mass spectrometry detection. eurl-pesticides.eu The limit of determination for Lambda-Cyhalothrin and its epimer in plant matrices using capillary GC with electron capture detection has been reported as 0.01 ppm. epa.gov

The table below shows typical GC-MS/MS parameters for pyrethroid analysis.

ParameterSettingReference
Column DB5-MS or similar fused silica (B1680970) capillary eurl-pesticides.eu
Injector Temp. Programmed, e.g., 40°C ramped to 250°C epa.govepa.gov
Oven Program Temperature gradient, e.g., 89°C to 250°C epa.govepa.gov
Carrier Gas Helium epa.govepa.gov
Detector MS/MS (Tandem Mass Spectrometry) eurl-pesticides.eueurl-pesticides.eu
Ionization Mode Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) thegoodscentscompany.comeurl-pesticides.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Chiral Stationary Phasesthegoodscentscompany.comantec.deeurl-pesticides.euafmps.be

LC-MS/MS is particularly suited for analyzing thermally labile or non-volatile compounds and has become a key technique for the enantioselective analysis of pesticides. researchgate.net

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to their separation. The eluent from the column is then passed to the mass spectrometer for detection.

Research Findings: A method using a cellulose-based stationary phase with an immobilized chiral selector has been successfully used to separate the two isomers of Lambda-Cyhalothrin. eurl-pesticides.eu Polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, are widely used and effective for separating a broad range of chiral compounds, including pyrethroids. researchgate.net The use of reversed-phase conditions (aqueous-organic mobile phases) is often preferred as it is highly compatible with mass spectrometry sources. lcms.cz

The following table details a validated LC-MS/MS method for Lambda-Cyhalothrin.

ParameterSettingReference
LC System WATERS Acquity UPLC IClass eurl-pesticides.eu
MS/MS System SCIEX 5500 QTrap eurl-pesticides.eu
Column ChiralArt Cellulose-SB, 100x4.6 mm, 3 µm eurl-pesticides.eu
Mobile Phase A 5 mmol NH₄-formate in water + 5% methanol (B129727) eurl-pesticides.eu
Mobile Phase B 5 mmol NH₄-formate in methanol eurl-pesticides.eu
Gradient Isocratic (20% A, 80% B) eurl-pesticides.eu
Flow Rate 0.6 mL/min eurl-pesticides.eu
Column Temp. 35°C eurl-pesticides.eu
Ionization ESI Positive eurl-pesticides.eu

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separationsthegoodscentscompany.comafmps.be

SFC is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It combines some of the best features of both gas and liquid chromatography.

Principle: SFC offers fast and efficient separations due to the low viscosity and high diffusivity of the supercritical CO₂ mobile phase. afmps.benih.gov A co-solvent (modifier), typically an alcohol like methanol, is added to the CO₂ to modify the mobile phase strength and improve selectivity. researchgate.net The separation mechanism on a chiral stationary phase is similar to that in LC.

Research Findings: SFC coupled with mass spectrometry (SFC-MS/MS) has been shown to perform rapid and highly efficient separations of Lambda-Cyhalothrin enantiomers. researchgate.net Polysaccharide-based chiral stationary phases have demonstrated the best performance for this application. researchgate.net One study successfully identified λ-cyhalothrin and its enantiomers at a concentration of 5 μg/kg using SFC-ESI-MS/MS with a polysaccharide-based column. researchgate.net The use of additives like ammonium (B1175870) formate (B1220265) in the methanol modifier can further enhance ionization efficiency in the mass spectrometer. researchgate.net

ParameterSettingReference
Mobile Phase Supercritical CO₂ with Methanol (MeOH) modifier researchgate.net
Additive Ammonium formate or ammonia (B1221849) in MeOH researchgate.net
Stationary Phase Polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) researchgate.net
Detection ESI-MS/MS researchgate.net

Advanced Spectroscopic and Immunochemical Detection Methods

Recent advancements in analytical chemistry have introduced sophisticated spectroscopic and immunochemical techniques for the detection of specific pesticide stereoisomers. These methods offer enhanced sensitivity, selectivity, and speed compared to traditional chromatographic approaches, addressing the need for high-throughput screening and on-site analysis of compounds like this compound.

Immunoassays (e.g., ELISA) for High-Throughput Screening

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have emerged as a valuable tool for the rapid and cost-effective screening of pyrethroid residues, including lambda-cyhalothrin. nih.govucanr.edu These methods are based on the highly specific recognition between an antibody and its target antigen, offering a platform for quantitative or qualitative analysis. goldstandarddiagnostics.com

The development of an effective immunoassay hinges on the production of antibodies with high affinity and specificity for the target molecule. ucanr.edu For small molecules like lambda-cyhalothrin, which are not immunogenic on their own, this requires their covalent attachment to a larger carrier protein to form an immunogen. nih.govacs.org A critical step in this process is the synthesis of a hapten, a derivative of the lambda-cyhalothrin molecule modified with a functional group for conjugation. nih.gov One successful approach involved a one-step synthesis that converted the cyanide group in lambda-cyhalothrin into an amide, which was then coupled to a carrier protein. nih.gov

Competitive ELISAs are the most common format for detecting small molecules. goldstandarddiagnostics.com In this setup, the target analyte in a sample competes with a labeled analyte (an enzyme conjugate) for a limited number of antibody binding sites, which are typically immobilized on a microtiter plate. goldstandarddiagnostics.com The resulting signal is inversely proportional to the concentration of the analyte in the sample. goldstandarddiagnostics.com Using this principle, a competitive ELISA for lambda-cyhalothrin was developed that demonstrated a low limit of detection (LOD) of 3.772 µg/L and high specificity, with no significant cross-reactivity observed for other pyrethroid pesticides. nih.govresearchgate.net Other ELISAs developed for related pyrethroids like cyhalothrin and deltamethrin (B41696) have also shown high sensitivity. nih.govnih.gov For instance, an ELISA for cyhalothrin achieved a half-maximum inhibition concentration (IC50) of 37.2 µg/L and an LOD of 4.7 µg/L. nih.gov

The primary advantages of ELISA are its capacity for high-throughput analysis, relatively simple sample preparation, and cost-effectiveness, making it suitable for screening large numbers of samples for regulatory compliance and environmental monitoring. ucanr.edugoldstandarddiagnostics.com However, samples that test positive often require confirmation by a conventional method like HPLC or GC/MS. goldstandarddiagnostics.comeurofins-technologies.com

Surface-Enhanced Raman Spectroscopy (SERS) for Rapid, On-Site Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers rapid, highly sensitive, and specific detection of chemical analytes, making it ideal for on-site pesticide residue analysis. spectroscopyonline.comnih.govmdpi.com SERS overcomes the primary limitation of conventional Raman spectroscopy—its inherently weak signal—by amplifying the Raman scattering of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. mdpi.com This enhancement can be several orders of magnitude, enabling the detection of trace amounts of analytes. nih.gov

The SERS effect arises from two main mechanisms: electromagnetic enhancement and chemical enhancement. mdpi.com Electromagnetic enhancement results from the excitation of localized surface plasmon resonance (LSPR) on the metallic nanostructure, which creates a large electric field that amplifies the Raman signal of nearby molecules. mdpi.com The chemical mechanism involves a charge-transfer process between the analyte and the SERS substrate, further contributing to the signal enhancement. mdpi.com

For the detection of lambda-cyhalothrin, various SERS substrates have been developed. researchgate.net Researchers have fabricated silver and gold nanostructures by thermal deposition onto substrates like diamond abrasive films, achieving a limit of detection of approximately 50 µM for lambda-cyhalothrin. researchgate.net Another approach utilizes reusable nanoporous silver (NPAg) sheets, which offer high sensitivity and cost-efficiency, as they can be cleaned and reused multiple times. rsc.org Flexible SERS substrates, such as those made from silver nanoparticle-coated bacterial nanocellulose, have also been employed to detect λ-cyhalothrin directly on apple surfaces. nih.gov

To further improve selectivity and sensitivity, SERS can be combined with molecularly imprinted polymers (MIPs). mdpi.com For example, a sensor combining magnetic MIPs with SERS technology (FGA-MIP/SERS) has been developed for the selective and sensitive detection of λ-cyhalothrin in water. mdpi.com This method provides a novel way to determine pyrethroid levels in aquatic environments. mdpi.com The use of advanced algorithms, such as vertex component analysis (VCA), can help to improve accuracy by mitigating interference from plant autofluorescence when analyzing crop samples. spectroscopyonline.com These advancements position SERS as a promising technology for real-time food safety and environmental monitoring. spectroscopyonline.commdpi.com

Quality Assurance and Quality Control in Stereoisomer-Specific Analysis

Ensuring the validity and reliability of analytical data is paramount in pesticide residue analysis, especially for chiral compounds like lambda-cyhalothrin where isomers can exhibit different toxicities. nih.govresearchgate.net Quality Assurance (QA) and Quality Control (QC) in stereoisomer-specific analysis involve a stringent set of procedures to guarantee that the reported results are accurate, precise, and reproducible. eurl-pesticides.euujaen.es A fundamental requirement for laboratories performing official control is accreditation to international standards such as ISO/IEC 17025. eurl-pesticides.eu

The analytical method itself must be rigorously validated for key performance characteristics. ujaen.es This includes assessing sensitivity, linearity, accuracy (trueness), and precision (repeatability and reproducibility). ujaen.esresearchgate.net For stereoisomer-specific methods, validation must confirm the adequate separation of the target enantiomers, such as the (1R, 3S, αR) and (1S, 3R, αS) isomers from the (1R)-trans pair of lambda-cyhalothrin. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using polysaccharide-based chiral stationary phases are common techniques for this separation. nih.goveurl-pesticides.eu

Key QA/QC elements in the stereoisomer-specific analysis workflow include:

Sample Handling and Extraction : Procedures must be designed to prevent the degradation or stereoselective loss of any isomer. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used for extraction, and it must be validated to ensure non-stereoselective recovery of all isomers from the sample matrix. researchgate.neteurl-pesticides.eu

Certified Reference Materials : The use of "pure" standards of known purity and isomeric composition is essential for accurate calibration and quantification. eurl-pesticides.euresearchgate.net For lambda-cyhalothrin, this means having access to standards for the individual enantiomers or a well-characterized mixture.

Method Validation : Spiked recovery experiments using a minimum of five replicates at different concentration levels (e.g., the reporting limit and the maximum residue limit) are required to determine accuracy and precision. ujaen.es The mean recovery should typically be within 70-120%, with a coefficient of variation (CV) of ≤20%. ujaen.es

Preventing Contamination : Strict measures must be in place to avoid cross-contamination between samples and from laboratory equipment. eurl-pesticides.eueurl-pesticides.eu This includes using scrupulously clean glassware and restricting the use of other pesticides in the laboratory environment. eurl-pesticides.eueurl-pesticides.eu

Instrument Performance : The performance of the chromatographic system, including the chiral column and the detector (e.g., tandem mass spectrometer), must be regularly monitored to ensure consistent separation and sensitivity. eurl-pesticides.eu

The ultimate goal of these QA/QC measures is to produce legally defensible data that can be used for accurate risk assessment, as the toxicological significance of a residue can depend on the specific ratio of its stereoisomers. eurl-pesticides.eu

Development of Novel Biosensors for Real-Time Environmental Monitoring

The demand for rapid, portable, and continuous monitoring of pesticides in the environment has driven the development of novel biosensors for this compound. These devices translate a biological recognition event into a measurable signal, offering high sensitivity and selectivity for real-time analysis, often at the point of need. benthamopen.comnih.gov

Fluorescence-based biosensors are a prominent class of optical sensors used for pesticide detection. ias.ac.in Many of these sensors utilize nanomaterials like quantum dots (QDs) or carbon dots (CDs) as fluorescent probes. mdpi.comwrc.org.za For instance, a sensor for lambda-cyhalothrin was developed using core-shell nanospheres with blue-green dual-emission CDs combined with molecular imprinting. tandfonline.com This ratiometric sensing platform demonstrated a low limit of detection of 0.048 µg/L. tandfonline.com Another approach used red-emitting carbon dots (RCDs) in an imprinted polymer, which could be coupled with a smartphone to enable on-site, visual, and rapid quantification of λ-cyhalothrin. mdpi.comtandfonline.com The interaction between the pesticide and functional groups on the nanomaterial's surface leads to a change in fluorescence intensity, which can be correlated to the analyte's concentration. tandfonline.com

Electrochemical biosensors represent another major category, detecting changes in electrical signals (like current or impedance) that occur when the target analyte interacts with a biorecognition element on an electrode surface. mdpi.combenthamopen.com Enzyme-based biosensors often rely on the inhibition of an enzyme, such as acetylcholinesterase, by the pesticide. benthamopen.com More advanced systems are being developed that move beyond enzyme inhibition. For example, an electrochemical method was developed for the pyrethroid metabolite 3-phenoxybenzaldehyde (B142659) (3-PDB) using a laccase enzyme immobilized on a gold electrode. mdpi.com

Aptamer-based sensors (aptasensors) are an emerging technology that uses aptamers—short, single-stranded DNA or RNA molecules—as the recognition element. mdpi.com Aptamers can be selected to bind to specific targets, including small molecules like pesticides, with high affinity and specificity. mdpi.com A colorimetric detection method for λ-cyhalothrin was established using an aptamer as the recognition molecule, providing a reference for detecting small molecules in food. mdpi.com

These novel biosensors, particularly when integrated with portable devices like smartphones, hold significant promise for transforming environmental monitoring. tandfonline.com They offer the potential for real-time data acquisition in the field, enabling rapid interventions and more effective management of pesticide contamination. nih.govtandfonline.com

Referenced Compounds

Future Research Trajectories for 1r Trans Lambda Cyhalothrin

Exploring Novel Biological Targets and Secondary Effects at the Molecular Level

While the primary mode of action for lambda-cyhalothrin (B1674341)—targeting voltage-gated sodium channels (VGSCs) in the insect nervous system—is well-established, future research is increasingly focused on identifying novel biological targets and understanding secondary molecular effects. This exploration is critical for managing resistance that is not linked to the primary target site and for developing a more comprehensive understanding of its toxicological profile.

Recent studies suggest that the effects of lambda-cyhalothrin may be more complex than previously understood. For instance, in addition to its primary effect on sodium channels, the compound has been observed to affect calcium and chloride channels scholarena.com. Furthermore, transcriptomic analyses of resistant insect populations have revealed that resistance is not always conferred by the classical kdr (knockdown resistance) mutations in the VGSC gene. In some cases, resistance in species like Triatoma dimidiata and Aedes aegypti has been linked to the upregulation of detoxifying enzymes, cuticle proteins, and mitochondrial proteins, suggesting these are significant secondary response mechanisms. mdpi.comnih.gov

Research has also indicated that lambda-cyhalothrin can alter the activity of enzymes not directly related to nerve function, such as proteases in the insect midgut, which are crucial for digestion and other physiological processes. mdpi.com The discovery of novel cytochrome P450 genes, like CYP6CV1 and CYP6AB51 in Conogethes punctiferalis, that are involved in the detoxification of lambda-cyhalothrin, opens new avenues for investigation. frontiersin.org Future molecular studies will likely concentrate on these alternative sites to clarify their role in both toxicity and resistance, potentially leading to the design of new synergists or insecticides that exploit these secondary targets.

Table 1: Potential Secondary Molecular Targets and Effects of Lambda-Cyhalothrin

Target/Effect CategorySpecific ExampleImplication for Future Research
Ion Channels Alteration of Ca²⁺ and Cl⁻ channel function scholarena.comInvestigation into how these effects contribute to overall toxicity and potential for resistance.
Detoxification Enzymes Upregulation of Cytochrome P450s (e.g., CYP9K1, CYP6CV1) frontiersin.orgbiorxiv.orgIdentifying specific P450s responsible for metabolism to develop inhibitors or resistance markers.
Structural Proteins Overexpression of cuticle-related genes mdpi.comUnderstanding how cuticle thickening or modification reduces insecticide penetration.
Metabolic Processes Modulation of mitochondrial proteins and energy metabolism mdpi.comnih.govExploring the link between metabolic shifts and the energy demands of detoxification and resistance.
Digestive Enzymes Inhibition or induction of midgut proteases mdpi.comAssessing the impact on insect digestion, nutrient absorption, and overall fitness.

Advancements in Sustainable and Atom-Economical Stereoselective Synthetic Pathways

The insecticidal activity of lambda-cyhalothrin resides in a specific stereoisomer, (1R)-trans-Lambda-Cyhalothrin. The synthesis of this single, active isomer while avoiding the production of less active or inactive isomers is a significant chemical challenge. Future research in this area is geared towards developing more sustainable, efficient, and atom-economical synthetic routes.

Current industrial synthesis methods can be complex and may generate significant waste. The principles of green chemistry are driving the search for new pathways that improve efficiency. This includes the use of novel catalysts to enhance the rate and stereoselectivity of key reactions, such as the epimerization step that converts a mixture of isomers into the desired form. google.com Research into stereoselective cyclopropanation reactions is fundamental to building the core pyrethroid structure with the correct three-dimensional arrangement. mdpi.com

An "atom-economical" approach, which maximizes the incorporation of atoms from the reactants into the final product, is a key goal. dntb.gov.uanih.gov This minimizes byproducts and waste. For pyrethroids, this involves designing convergent syntheses where complex fragments are built separately and then joined, or developing novel reactions, such as hydroxylation cross-coupling, to introduce functional groups more efficiently. nih.gov A recent patent highlighted a simplified process for lambda-cyhalothrin that avoids solvent replacement steps and uses a composite catalyst, thereby reducing material loss and production costs. google.com Future advancements will likely leverage biocatalysis (using enzymes) or novel metallic and organocatalysts to achieve even higher levels of stereocontrol and environmental compatibility.

Predictive Modeling of Environmental Fate and Ecological Risk under Global Environmental Change Scenarios

Understanding how this compound behaves in the environment is crucial for assessing its ecological risk. While standard models for its environmental fate exist, a significant future research trajectory involves integrating these models with global environmental change scenarios, such as climate change.

Lambda-cyhalothrin is known for its lipophilic nature, leading to rapid adsorption to soil and sediment and quick dissipation from the water column. researchgate.netresearchgate.netepa.gov Current environmental fate models use parameters like soil adsorption coefficients and degradation half-life to predict concentrations in various environmental compartments. montana.eduufl.edu However, these parameters are not static; they can be influenced by environmental variables that are shifting due to climate change, including temperature, soil moisture, and organic matter content. For instance, increased temperatures could alter microbial degradation rates, while changes in rainfall patterns could affect runoff and leaching.

Future predictive models will need to be more dynamic, incorporating climate projections to provide more accurate risk assessments. Furthermore, research is beginning to connect environmental stressors like climate change with the evolution of insecticide resistance, often through epigenetic mechanisms. nih.govnih.govfrontiersin.org Advanced models could simulate how climate change might influence pest population dynamics and the rate at which resistance to lambda-cyhalothrin develops and spreads, providing a more holistic view of future ecological risk.

Development of Innovative Resistance Mitigation Strategies Based on Systems Biology and Omics Insights

The rise of insecticide resistance is a primary threat to the continued efficacy of lambda-cyhalothrin. ucanr.eduveterinaryworld.org A powerful future direction for combating this challenge lies in the application of systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics). nih.govresearchgate.net

These approaches provide a holistic view of the molecular changes that occur in resistant insects, moving beyond the study of single genes. peerj.com By comparing resistant and susceptible insect populations, researchers can identify entire networks of genes and proteins involved in resistance. For example, transcriptomic studies on Aedes aegypti and proteomic analyses have uncovered novel genes and metabolic pathways associated with lambda-cyhalothrin resistance that were previously unknown. mdpi.comresearcher.life Multi-omics analyses have successfully identified specific cytochrome P450 haplotypes (a group of gene variants) that confer pyrethroid resistance in malaria vectors. biorxiv.orgnih.gov

This wealth of data enables a systems biology approach, where interactions between different biological components are mapped and modeled. nih.gov This can reveal key regulatory hubs in resistance networks, which can become targets for new synergists or insecticides. Furthermore, these insights are crucial for developing evidence-based insecticide resistance management (IRM) strategies. For example, understanding the specific mechanisms in a pest population can guide the rotation of insecticides with different modes of action to slow the evolution of resistance. nih.gov

Integration of Nanotechnology and Advanced Delivery Systems for Enhanced Efficacy and Reduced Environmental Footprint

Lambda-cyhalothrin has poor water solubility, which can limit the effectiveness of conventional formulations. scholarena.com Nanotechnology addresses this by encapsulating the active ingredient in nano-sized carriers, creating nano-emulsions or nanoparticles. scholarena.comactavet.org This approach offers several advantages:

Enhanced Bioavailability: The small particle size increases the surface area, improving solubility and allowing lower doses to be effective. scholarena.com

Controlled Release: Nanocarriers, often made from biodegradable polymers like polylactic acid (PLA) or chitosan, can be engineered for slow and sustained release of the insecticide. mdpi.comacs.orgnih.gov This prolongs its activity, reduces the need for frequent applications, and minimizes the sudden release of high concentrations into the environment. mdpi.com

Targeted Delivery: Advanced systems are being developed that release the active ingredient only in response to specific stimuli, such as the enzymes present in an insect's gut. bohrium.comgoogle.com This "smart delivery" focuses the insecticidal effect on the pest, protecting non-target organisms like pollinators. scholarena.com

Research has demonstrated the successful creation of lambda-cyhalothrin nano-delivery systems with high loading capacity and excellent foliar adhesion, improving pesticide utilization. mdpi.comdntb.gov.ua Future work will focus on refining these systems, exploring new carrier materials, and scaling up production for practical agricultural use.

Table 2: Comparison of Conventional vs. Nano-Delivery Systems for Lambda-Cyhalothrin

FeatureConventional FormulationNano-Delivery System
Solubility Poor in waterEnhanced
Release Profile Rapid, burst releaseControlled, sustained release
Efficacy Requires higher dosesEffective at lower doses
Environmental Impact Higher risk of runoff and non-target effectsReduced environmental footprint
Targeting Non-specificPotential for stimuli-responsive, targeted release

Q & A

Q. How do matrix effects vary between plant and soil samples in lambda-cyhalothrin residue analysis, and how can they be quantified?

  • Methodology : Calculate matrix effect (ME) as: ME (%)=(SlopematrixSlopesolvent1)×100\text{ME (\%)} = \left( \frac{\text{Slope}_{\text{matrix}}}{\text{Slope}_{\text{solvent}}} - 1 \right) \times 100

    Soil samples typically show stronger signal suppression (–20% to –30%) than plant tissues due to humic acid interference. Mitigate using dispersive solid-phase extraction (d-SPE) with graphitized carbon black (GCB) .

Key Research Gaps

  • Resistance Mechanisms : Investigate CYP450-mediated metabolic pathways in resistant insect populations using RNA-seq .
  • Ecotoxicology : Long-term soil persistence studies under varying climatic conditions (e.g., UV exposure, rainfall).
  • Human Health : Cross-validate PBPK models with epidemiological data to refine occupational exposure limits .

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